![molecular formula C9H9Cl3N2O3S B14003315 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide CAS No. 22795-62-6](/img/structure/B14003315.png)
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in its biological activity by interacting with cellular components .
類似化合物との比較
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide can be compared with similar compounds such as:
2,2,2-Trichloroacetamide: Similar in structure but lacks the sulfonamide group.
N-(4-Methylsulfamoylphenyl)acetamide: Similar but lacks the trichloromethyl group.
2,2,2-Trichloro-N-(4-methylphenyl)acetamide: Similar but lacks the sulfonamide group.
The uniqueness of this compound lies in its combination of the trichloromethyl and sulfonamide groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
22795-62-6 |
|---|---|
分子式 |
C9H9Cl3N2O3S |
分子量 |
331.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-[4-(methylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9Cl3N2O3S/c1-13-18(16,17)7-4-2-6(3-5-7)14-8(15)9(10,11)12/h2-5,13H,1H3,(H,14,15) |
InChIキー |
YSCZJZJWTJDAFS-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


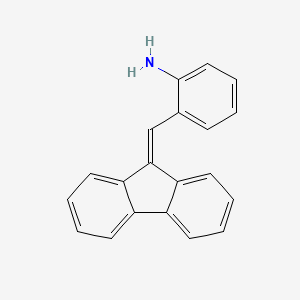
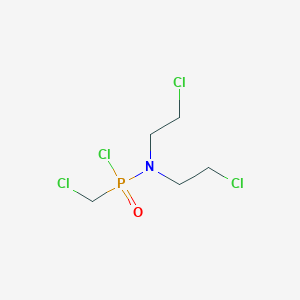
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
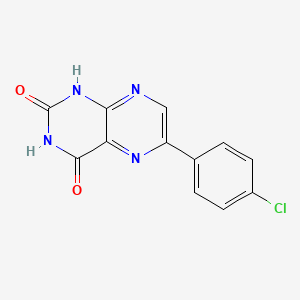
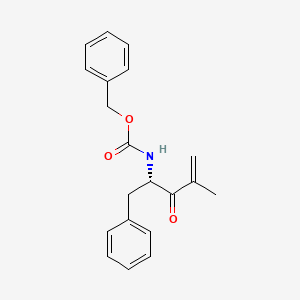
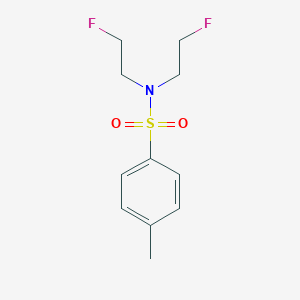

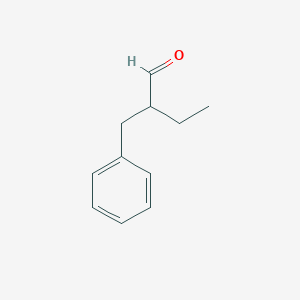
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
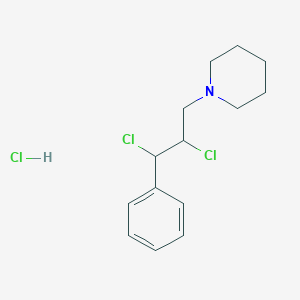
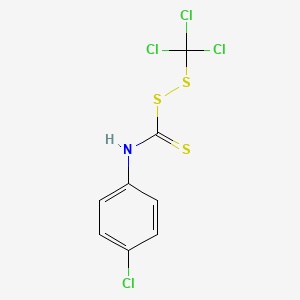
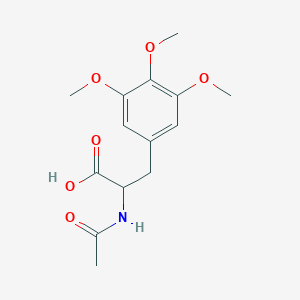
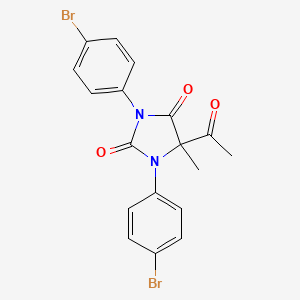
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
